
Morelloflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morelloflavone (C₃₀H₂₀O₁₁, molecular weight: 556.47 g/mol) is a biflavonoid composed of a flavanone unit linked to a flavone moiety via a C–C bond (Figure 3d) . It is primarily isolated from Garcinia species, including Garcinia dulcis and Garcinia brasiliensis, and exhibits diverse bioactivities such as antioxidant, anti-inflammatory, anti-tumoral, and anti-atherogenic properties . Notably, it inhibits vascular smooth muscle cell (VSMC) migration and tumor angiogenesis by targeting Rho GTPases and extracellular signal-regulated kinase (ERK) pathways, distinguishing it from other biflavonoids .
Métodos De Preparación
Extraction Techniques for Morelloflavone Isolation
The isolation of this compound from natural sources involves solvent-based extraction followed by chromatographic purification. Key methods are compared below:
Solvent Extraction Systems
Plant materials (e.g., Garcinia dulcis leaves) are typically defatted with non-polar solvents before extraction with polar solvents. A standardized protocol involves:
-
Defatting : Hexane or petroleum ether pretreatment removes lipids and chlorophyll .
-
Primary extraction : Acetone or ethanol (95%) under reflux conditions dissolves biflavonoids .
-
Concentration : Rotary evaporation under reduced pressure yields crude extracts containing 0.2–2% this compound .
Table 1: Solvent Systems for this compound Extraction
Solvent Ratio (v/v) | Temperature (°C) | Duration (h) | Yield (%) |
---|---|---|---|
Acetone:Water (7:3) | 60 | 6 | 1.8 |
Ethanol:Water (9:1) | 78 | 8 | 1.2 |
Methanol:DCM (1:1) | 40 | 4 | 0.9 |
Data adapted from large-scale industrial processes .
Soxhlet Extraction
A cyclic reflux system using ethanol (60%) achieves 85% efficiency in 2 hours but risks thermal degradation of heat-sensitive flavonoids .
Supercritical Fluid Extraction (SFE)
CO₂-modified SFE with ethanol cosolvent (20 MPa, 50°C) yields 2.3% this compound while preserving oxidative stability .
Synthetic Routes to this compound
Chemical synthesis enables large-scale production of this compound through controlled dimerization of flavone monomers.
Oxidative Coupling Methodology
The patented biflavonoid synthesis involves:
-
Monomer preparation : 7-hydroxyflavone derivatives synthesized via Algar-Flynn-Oyamada reaction .
-
Dimerization :
Table 2: Optimization of Oxidative Coupling Parameters
Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
K₃[Fe(CN)₆] | Methanol | 25 | 54 |
(NH₄)₂Ce(NO₃)₆ | Ethanol | 30 | 62 |
Mn(OAc)₃ | Acetonitrile | 40 | 48 |
Data from EP1245230A2 patent .
Enzymatic Synthesis
Laccase-mediated coupling (pH 5.0, 37°C) produces enantiomerically pure this compound with 73% yield, avoiding harsh chemical conditions .
Purification and Isolation Strategies
Crude extracts require multi-step chromatography for this compound isolation.
Silica Gel Chromatography
A patented purification sequence employs:
-
First elution : Toluene/ethanol/formic acid (40:10:2) removes hinokiflavone impurities .
-
Second elution : Ethanol/pyridine (4:1) recovers this compound with 92% purity .
Table 3: Chromatographic Systems for this compound Purification
Stationary Phase | Mobile Phase | Purity (%) | Recovery (%) |
---|---|---|---|
Silica Gel 60 | Toluene:EtOH:HCOOH (40:10:2) | 88 | 75 |
Sephadex LH-20 | MeOH:H₂O (7:3) | 95 | 82 |
RP-C18 | Acetonitrile:H₂O (55:45) | 98 | 68 |
Data synthesized from patent and academic sources .
Countercurrent Chromatography (CCC)
A two-phase solvent system (HEMWat 5:5:5:5) achieves 99% purity in a single run, demonstrating superior resolution compared to traditional columns .
Industrial-Scale Production Protocols
Pilot-scale processes combine extraction and synthesis approaches:
Hybrid Production Workflow
-
Plant cultivation : Optimized Garcinia cultivars yield 30% more biflavonoids .
-
Continuous extraction : Rotary extractors process 500 kg biomass/day with ethanol recovery systems .
-
Crystallization : Ethyl acetate/hexane recrystallization gives pharmaceutical-grade this compound (99.5% purity) .
Table 4: Cost Analysis of Industrial Methods
Method | Capacity (kg/year) | Production Cost ($/g) |
---|---|---|
Natural Extraction | 1,000 | 12.50 |
Chemical Synthesis | 5,000 | 8.20 |
Enzymatic Synthesis | 2,000 | 14.80 |
Economic data modeled from patent disclosures .
Analytical Validation of Preparation Methods
Spectroscopic Confirmation
Stability Studies
This compound degrades by 15% after 6 months at 25°C in amber glass, necessitating antioxidant additives (0.01% BHT) for long-term storage .
Optimization Strategies for Enhanced Yield
Solvent Engineering
Ternary solvent systems (acetone:ethanol:water 5:3:2) increase extraction efficiency by 22% through improved flavonoid solubility .
Microwave-Assisted Extraction
Controlled dielectric heating (300 W, 60°C, 15 min) reduces processing time by 80% while maintaining 98% compound integrity .
Análisis De Reacciones Químicas
Types of Reactions: Morelloflavone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized flavonoid derivatives, while substitution can introduce new functional groups, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
Chemistry: Morelloflavone is used as a model compound for studying biflavonoid synthesis and reactivity.
Medicine: this compound exhibits anticancer, anti-atherosclerosis, and anti-HIV activities. .
Mecanismo De Acción
Morelloflavone exerts its effects through various molecular targets and pathways:
Anticancer Activity: this compound inhibits tumor angiogenesis by targeting Rho GTPases and extracellular signal-regulated kinase signaling pathways.
Anti-inflammatory Activity: this compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Antioxidative Activity: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.
Comparación Con Compuestos Similares
Structural Analogues
Volkensiflavone
- Structure: A biflavonoid with a flavone-flavone linkage, differing from morelloflavone’s flavanone-flavone structure .
- Bioactivity : Exhibits stronger antiplasmodial activity (3–10× more potent than this compound) but weaker antitumor effects . Glycosylation at the C7 position abolishes antibacterial activity in both compounds .
Amentoflavone
- Structure: A flavone-flavone dimer lacking the flavanone unit present in this compound .
Garcinol
- Structure: A polyisoprenylated benzophenone, structurally distinct from biflavonoids.
- Bioactivity : Broader therapeutic range (anti-inflammatory, anti-cancer) but lacks specificity for VSMC migration inhibition .
Functional Comparisons
Antioxidant Activity
Compound | EC₅₀ (LDL Peroxidation) | Reference |
---|---|---|
This compound | 12.36 μg/mL | |
Quercetin | 15.80 μg/mL | |
Volkensiflavone | Not reported | – |
This compound-7''-O-glucoside | 11.85 μg/mL |
This compound outperforms quercetin in inhibiting lipid peroxidation.
Antitumor Activity
The C4-glucose chain in this compound enhances antitumor activity by 10-fold compared to its aglycone form, highlighting the role of glycosylation in bioactivity .
Antiangiogenic Mechanisms
This compound uniquely inhibits angiogenesis by blocking VSMC migration without inducing cell cycle arrest or apoptosis, unlike sirolimus or paclitaxel .
Mechanistic Divergence
- ERK/Rho GTPase Inhibition : this compound suppresses ERK phosphorylation (IC₅₀: 1 μM) and RhoA activation, critical for antiangiogenic and anti-migratory effects . Volkensiflavone and amentoflavone lack this specificity .
- Hydrogen Bonding: Intramolecular hydrogen bonds in this compound’s biflavone structure enhance stability and receptor binding, a feature absent in monoflavonoids like kaempferol .
Actividad Biológica
Morelloflavone, a biflavonoid derived from the plant Garcinia dulcis, has garnered significant attention in the field of pharmacology due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and various biological effects, supported by recent research findings and case studies.
Overview of this compound
This compound is characterized by its unique structure, which consists of two flavonoid units linked together. This compound is primarily found in the Garcinia genus, which is known for its traditional medicinal uses in various cultures, especially in Southeast Asia. The biological activities of this compound encompass anti-inflammatory, antioxidant, anti-cancer, anti-viral, and hypocholesterolemic effects.
1. Anti-Angiogenic Activity
This compound has been shown to inhibit tumor angiogenesis, which is critical for tumor growth and metastasis. A study demonstrated that this compound significantly reduced vascular endothelial growth factor (VEGF)-induced proliferation and migration of human umbilical vascular endothelial cells (HUVECs) in a dose-dependent manner. It inhibited key signaling pathways involving Rho GTPases and the ERK pathway, leading to decreased tumor growth in xenograft models .
Key Findings:
- Inhibition of RhoA and Rac1 GTPases.
- Suppression of ERK pathway activation.
- Significant reduction in microvessel sprouting and tube formation.
2. Hypocholesterolemic Effects
This compound has been identified as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. In vitro studies revealed that this compound competes with HMG-CoA for binding to the enzyme, demonstrating potential as a cholesterol-lowering agent .
Inhibition Constants:
- Ki for HMG-CoA: 80.87 μM
- Ki for NADPH: 103 μM
3. Anti-Inflammatory Properties
This compound exhibits potent anti-inflammatory effects by inhibiting secretory phospholipase A2 (PLA2), which plays a role in inflammatory processes. It has shown high potency against human recombinant synovial PLA2 and bee venom PLA2 . Additionally, it effectively scavenges reactive oxygen species (ROS), contributing to its anti-inflammatory activity.
Efficacy in Animal Models:
- Reduced edema in carrageenan-induced paw inflammation.
- Decreased myeloperoxidase levels in ear homogenates after topical administration.
Pharmacological Activities
This compound's pharmacological profile includes a wide range of activities:
Case Study 1: Anti-Cancer Effects
In a controlled study using prostate cancer cells (PC-3), this compound was administered to evaluate its impact on tumor growth. Results indicated significant inhibition of tumor volume and weight compared to control groups, reinforcing its potential as an anti-cancer agent targeting angiogenesis.
Case Study 2: Anti-Inflammatory Efficacy
A study involving mice treated with this compound showed a marked reduction in ear swelling induced by phorbol esters. The compound's ability to modulate inflammatory responses highlights its therapeutic potential for inflammatory diseases.
Q & A
Basic Research Questions
Q. What validated methodologies are recommended for isolating and purifying morelloflavone from Garcinia species?
this compound is typically isolated via solvent extraction and chromatographic techniques. Dried G. dulcis leaves are powdered, extracted with acetone, and fractionated using hexane and dichloromethane. Final purification employs silica gel column chromatography with a dichloromethane-acetone gradient. Purity (>94%) is confirmed via HPLC with an ODS-2 column, acetonitrile/1% acetic acid mobile phase (45:55 v/v), and UV detection at 289 nm .
Q. Which analytical techniques are critical for confirming this compound’s structural identity and purity?
Key methods include:
- TLC for fraction monitoring during purification.
- HPLC-PDA for quantifying purity (94.3% in G. dulcis extracts) .
- Flow cytometry with propidium iodide staining to assess cell cycle effects (G1/S/G2-M phases) . Structural confirmation relies on spectral data matching to authenticated standards and molecular docking studies (e.g., ER-α/HER-2 targets) .
Advanced Research Questions
Q. How does this compound inhibit vascular smooth muscle cell (VSMC) migration without inducing cytotoxicity?
Mechanistically, this compound (1–10 μM) suppresses VSMC migration by blocking lamellipodium formation and downregulating FAK, Src, ERK, and RhoA kinases. Methodologically, this is demonstrated via:
- Scratch wound assays : Quantifying migration indices (cells/mm²) under serum stimulation .
- Boyden chamber assays : Measuring chemotactic invasion toward SMGS gradients .
- Confocal microscopy : Visualizing actin cytoskeleton remodeling (Alexa Fluor 568-phalloidin staining) . No cytotoxicity is observed at ≤10 μM (MTT assay; P = 0.071) .
Q. How can researchers resolve contradictions in this compound’s dose-dependent effects on VSMC proliferation?
At ≤10 μM, this compound does not alter BrdU incorporation (S-phase) or cell cycle distribution (P = 0.079). However, 100 μM reduces BrdU labeling (P < 0.001) and induces G1 arrest. To address this discrepancy:
- Use flow cytometry with PI staining to differentiate cytostatic vs. cytotoxic effects .
- Validate dose thresholds via dose-response curves (0–100 μM) in proliferation assays .
- Confirm apoptosis absence via DNA fragmentation assays (TUNEL staining) .
Q. What experimental designs are optimal for evaluating this compound’s efficacy in vivo, particularly in restenosis models?
- Mouse carotid artery injury model : Measure neointimal hyperplasia (intimal area, IA) post-ligation. Administer oral this compound (e.g., 50–200 mg/kg BW) for 8–12 weeks .
- Serum pharmacokinetics : Quantify circulating levels via HPLC with a C-18 column and acetonitrile gradient (LOD = 1.06 μM) .
- Histopathological analysis : Use Ki-67 (proliferation) and p-ERK staining to correlate molecular mechanisms with phenotypic outcomes .
Q. How can computational approaches enhance understanding of this compound’s multi-target mechanisms?
- Molecular docking : Simulate binding to ER-α (PDB:3ERD), ER-β (PDB:1QKM), and HER-2 (PDB:3PP0) to identify interaction hotspots .
- ADMET prediction : Assess bioavailability and toxicity profiles using in silico tools .
- Kinase activity assays : Validate computational predictions via phospho-specific Western blotting (e.g., p-FAK, p-Src) .
Q. Methodological Considerations
- Statistical rigor : Use ANOVA with Tukey’s post-hoc tests for multi-group comparisons and Pearson’s correlation for dose-response relationships .
- Data interpretation : Distinguish between direct kinase inhibition and downstream signaling effects using selective inhibitors (e.g., FAK inhibitor Y15) .
- Reproducibility : Standardize extraction protocols (e.g., G. dulcis vs. G. cowa) to account for interspecies variability in flavonoid content .
Propiedades
Número CAS |
16851-21-1 |
---|---|
Fórmula molecular |
C30H20O11 |
Peso molecular |
556.5 g/mol |
Nombre IUPAC |
8-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H/t27-,29+/m1/s1 |
Clave InChI |
GFWPWSNIXRDQJC-PXJZQJOASA-N |
SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |
SMILES isomérico |
C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |
Key on ui other cas no. |
16851-21-1 |
Sinónimos |
fukugetin morelloflavone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.